N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C18H21NO3 It is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate, which then reacts with the amine to form the desired acetamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It may also serve as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the aromatic rings play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-phenylacetamide
- N-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide
Comparison: N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-4-6-13(7-5-12)10-17(19)18-14-8-9-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKBZWCHUNJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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